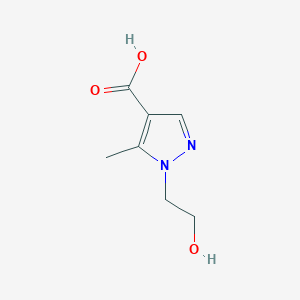

1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-4-carboxylic acid

Description

1-(2-Hydroxyethyl)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS: Not explicitly provided; referenced in sc-332266 and 10-F772525) is a pyrazole derivative characterized by a hydroxyethyl substituent at the N1 position, a methyl group at C5, and a carboxylic acid moiety at C4 . Pyrazole derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and tunable electronic properties.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-hydroxyethyl)-5-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-5-6(7(11)12)4-8-9(5)2-3-10/h4,10H,2-3H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRMIFWXRFQVKGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1CCO)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288251-52-5 | |

| Record name | 1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxyethyl hydrazine with 3-methyl-2-pyrazoline-5-one in the presence of a suitable acid catalyst. The reaction is carried out under reflux conditions, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group yields a carboxylic acid derivative, while reduction of the carboxylic acid group yields an alcohol or aldehyde.

Scientific Research Applications

Medicinal Chemistry

Antioxidant and Anti-inflammatory Properties:

Research indicates that derivatives of pyrazole, including 1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-4-carboxylic acid, exhibit significant antioxidant and anti-inflammatory effects. For instance, a study demonstrated that certain pyrazole derivatives can inhibit inflammatory responses in microglial cells, which are implicated in neurodegenerative diseases such as Parkinson's disease . The inhibition of microglial activation may offer a therapeutic strategy for alleviating the progression of such diseases.

Anticancer Activity:

Pyrazole compounds have been evaluated for their anticancer properties. A notable study found that specific pyrazole derivatives displayed promising antiproliferative activity against various tumor cell lines, indicating potential as anticancer agents . The structure-activity relationship (SAR) analysis suggests that modifications to the pyrazole scaffold can enhance biological activity.

Agricultural Applications

Fungicides:

One of the primary applications of 1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-4-carboxylic acid is in the development of fungicides. The compound serves as a precursor in synthesizing fungicidal agents that are essential for protecting crops from fungal diseases. The annual production of fungicides exceeds 30,000 metric tons, highlighting the economic significance of such compounds . The use of environmentally friendly synthesis methods for these fungicides further enhances their appeal in sustainable agriculture.

Synthesis and Chemical Properties

The synthesis of 1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-4-carboxylic acid involves several chemical reactions that have been optimized for efficiency and yield. Recent advancements have focused on using mild reaction conditions to minimize environmental impact while maximizing product yield. For example, the use of carbonic acid generated in situ has been shown to effectively acidify enolate salts without the need for harsh reagents .

Case Study 1: Neuropharmacological Research

A study investigated the neuroprotective effects of pyrazole derivatives on dopaminergic neurons in a mouse model of Parkinson's disease. The results indicated that these compounds could significantly reduce neuronal loss and improve behavioral outcomes by modulating inflammatory pathways .

Case Study 2: Agricultural Efficacy

Another research effort focused on evaluating the efficacy of pyrazole-based fungicides in field trials. These trials demonstrated substantial reductions in fungal infections in crops treated with formulations containing 1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-4-carboxylic acid, leading to improved yields and crop health .

Mechanism of Action

The mechanism of action of 1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyethyl and carboxylic acid groups play a crucial role in its binding to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

The compound is compared to structurally related pyrazole-4-carboxylic acids, focusing on substituent effects, physicochemical properties, and applications.

Substituent Effects on Physicochemical Properties

*Calculated based on molecular formulas.

Key Observations :

- Hydrophilicity : The hydroxyethyl group in the target compound enhances water solubility compared to lipophilic substituents like chlorophenyl or tert-butyl (e.g., 1-(tert-Butyl)-5-methyl-1H-pyrazole-4-carboxylic acid, CAS: 288251-51-4) .

- Acidity : The carboxylic acid group (pKa ~5–6) is influenced by adjacent substituents. Electron-withdrawing groups (e.g., fluoroethyl in ) may lower pKa, increasing acidity .

- Thermal Stability : The methoxyphenyl analog (mp 212–213°C) exhibits higher thermal stability than alkyl-substituted variants, likely due to crystalline packing enhanced by the planar aryl group.

Reactivity Differences :

- The hydroxyethyl group may participate in hydrogen bonding or esterification, enabling derivatization (e.g., prodrug formation).

- Fluorinated analogs (e.g., 2-fluoroethyl) resist metabolic degradation, making them suitable for long-acting formulations .

Biological Activity

1-(2-Hydroxyethyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-4-carboxylic acid can be represented as follows:

- Molecular Formula : C8H10N2O3

- IUPAC Name : 1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-4-carboxylic acid

This compound features a pyrazole ring with a hydroxyethyl side chain and a carboxylic acid functional group, which are crucial for its biological activity.

The biological activity of 1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-4-carboxylic acid is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity. For example, it has been studied for its potential as a monoamine oxidase (MAO) inhibitor, which is significant in treating neurological disorders .

- Anti-inflammatory Activity : Research indicates that this compound exhibits anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and mediators .

- Antimicrobial Properties : The compound has shown promise in antimicrobial assays against various bacterial strains, suggesting its utility in treating infections .

Anti-inflammatory Activity

Research has demonstrated that 1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-4-carboxylic acid possesses notable anti-inflammatory effects. In studies involving carrageenan-induced edema in animal models, the compound exhibited significant reduction in swelling comparable to standard anti-inflammatory drugs like indomethacin .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against a range of pathogens. In vitro studies have shown that it effectively inhibits the growth of Gram-positive and Gram-negative bacteria. A summary of key findings is presented in Table 1.

| Pathogen | Activity | Reference |

|---|---|---|

| E. coli | Moderate inhibition | |

| S. aureus | Significant inhibition | |

| Pseudomonas aeruginosa | Variable inhibition |

Antiviral Activity

Emerging studies suggest that derivatives of pyrazole compounds, including 1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-4-carboxylic acid, may exhibit antiviral properties against HIV. Structure-activity relationship (SAR) studies have indicated that modifications to the pyrazole structure can enhance antiviral efficacy while maintaining low toxicity levels .

Case Studies

Several case studies have highlighted the biological activity of pyrazole derivatives similar to 1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-4-carboxylic acid:

- Study on Anti-inflammatory Effects :

- Antimicrobial Efficacy Study :

Q & A

Basic: What are the validated synthetic routes for 1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield and purity?

Answer:

The compound is synthesized via cyclocondensation of substituted hydrazines with β-keto esters or via post-functionalization of pre-formed pyrazole cores. For example:

- Step 1: Cyclocondensation of ethyl acetoacetate with 2-hydroxyethylhydrazine under reflux in ethanol yields the pyrazole ester intermediate.

- Step 2: Hydrolysis of the ester group under basic conditions (e.g., NaOH in aqueous ethanol) produces the carboxylic acid derivative .

Critical Factors: - Temperature control during cyclocondensation (80–100°C) minimizes side products like regioisomers.

- Hydrolysis pH (optimized at pH 10–12) ensures complete de-esterification without degrading the hydroxyethyl group .

Basic: How is the compound characterized structurally, and what spectroscopic techniques resolve ambiguities in regiochemistry?

Answer:

- X-ray crystallography (e.g., SHELX refinement) confirms the substitution pattern and hydrogen bonding between the hydroxyethyl and carboxylic acid groups .

- ¹H/¹³C NMR:

- IR Spectroscopy: A strong carbonyl stretch at 1680–1700 cm⁻¹ confirms the carboxylic acid moiety .

Advanced: What contradictory data exist regarding the compound’s biological activity, and how can these discrepancies be resolved experimentally?

Answer:

- Contradiction: Some studies report antimicrobial activity against Mycobacterium tuberculosis (MIC: 8 µg/mL), while others show no activity in Gram-negative bacteria .

- Resolution Strategies:

- Use standardized protocols (CLSI guidelines) for MIC assays to control variables like inoculum size and growth media.

- Perform target-specific studies (e.g., enzyme inhibition assays for Mtb enoyl-ACP reductase) to isolate mechanistic effects .

- Compare with analogs (e.g., 1-(4-chlorophenyl)-5-methyl derivatives) to assess substituent-dependent activity .

Advanced: How does the hydroxyethyl group influence the compound’s solubility and crystallinity compared to other substituents?

Answer:

- Solubility: The hydroxyethyl group enhances water solubility (logP ~1.2) compared to methoxyethyl (logP ~1.8) or phenyl analogs (logP ~3.5) due to H-bonding with water .

- Crystallinity: Polar hydroxyethyl groups promote crystal packing via O–H···O interactions, enabling high-resolution X-ray structures (R-factor < 0.05) .

Methodological Note: Use differential scanning calorimetry (DSC) to compare melting points and assess polymorph stability .

Advanced: What computational methods predict the compound’s reactivity in nucleophilic substitution or oxidation reactions?

Answer:

- DFT Calculations (Gaussian/B3LYP):

- MD Simulations: Model solvent effects (e.g., ethanol vs. DMF) on reaction kinetics using AMBER or GROMACS .

Basic: What are the compound’s stability profiles under varying pH and temperature conditions?

Answer:

- pH Stability:

- Stable at pH 4–8 (carboxylic acid remains protonated).

- Degrades at pH >10 via esterification or decarboxylation.

- Thermal Stability:

Advanced: How can structure-activity relationship (SAR) studies optimize this compound for anti-inflammatory applications?

Answer:

- SAR Design:

- In Vivo Testing:

Basic: What chromatographic methods (HPLC, TLC) are optimal for purity analysis and isolation?

Answer:

- HPLC: C18 column, mobile phase = 0.1% TFA in water/acetonitrile (70:30), retention time ~8.2 min .

- TLC: Silica gel 60 F₂₅₄, eluent = ethyl acetate:hexane:acetic acid (5:3:0.1), Rf = 0.45 .

Advanced: How does the compound interact with metal ions, and what coordination complexes have been reported?

Answer:

- Coordination Chemistry: The carboxylic acid and pyrazole N-atoms act as bidentate ligands.

- Forms stable complexes with Cu²⁺ (λmax = 650 nm) and Fe³⁺ (Mössbauer spectroscopy) .

- Applications: Metal complexes show enhanced antibacterial activity (e.g., Cu complex MIC: 2 µg/mL vs. S. aureus) .

Advanced: What are the challenges in scaling up synthesis, and how can green chemistry principles address them?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.